2-butyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide
Overview
Description
2-butyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.12699141 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metal-Free C2-H Aminocarbonylation of Pyridines for the Synthesis of Picolinamides
This study describes a metal-free catalytic method for synthesizing 2-picolinamide derivatives, which could include compounds similar to 2-butyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide. The process involves electrophilic addition to the pyridine ring, followed by hydrolysis and oxidative aromatization. This method is notable for its metal-free catalysis and broad substrate tolerance, offering a practical approach for synthesizing diverse and useful 2-picolinamide scaffolds (Wang & Liu, 2019).
Spectra and Photolysis of the 1-Oxides of Pyridinecarboxylic Acids and Pyridinecarboxamides
This research explores the ultraviolet absorption spectra and photolysis of pyridinecarboxylic acids and amides. The study includes observations on how photolysis leads to deoxygenation and rearrangement products, providing insights into the photochemical behavior of pyridine derivatives (Caswell, Lee & Creagh, 1972).
Chain Extension of Carboxy-Terminated Polyamides and Polyesters by Arylene and Pyridylene Bisoxazolines
This study investigates the reactions between carboxy-terminated polyamide-12 and various bisoxazolines, including pyridylene compounds. It provides valuable information on the potential of such compounds in polymer chain extension processes, enhancing our understanding of how pyridine derivatives can be utilized in polymer chemistry (Néry, Lefebvre & Fradet, 2004).
Synthesis and Enzyme Inhibitory Activity of Novel Pyridine-2,6-dicarboxamides
This paper presents the synthesis of new pyridine-2,6-dicarboxamide derivatives, which exhibit enzyme inhibitory activities. This research could provide insights into the potential biomedical applications of compounds like this compound in enzyme inhibition (Stellenboom & Baykan, 2019).
Properties
IUPAC Name |
2-butyl-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-3-9-21-17(23)14-7-6-12(10-15(14)18(21)24)16(22)20-13-5-4-8-19-11-13/h4-8,10-11H,2-3,9H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBZAAVTSWKZRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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